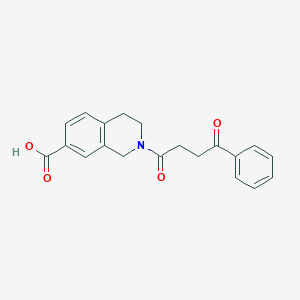![molecular formula C20H23NO3 B6664998 3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B6664998.png)
3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid is a complex organic compound that features a cyclopropyl group, a naphthalene moiety, and a propanoic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopropyl and naphthalene intermediates separately, followed by their coupling under specific reaction conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, while the naphthalene moiety can be prepared through Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[Cyclopropyl(3-phenylpropanoyl)amino]-2-methylpropanoic acid
- 3-[Cyclopropyl(3-benzylpropanoyl)amino]-2-methylpropanoic acid
- 3-[Cyclopropyl(3-tolylpropanoyl)amino]-2-methylpropanoic acid
Uniqueness
What sets 3-[Cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid apart from similar compounds is the presence of the naphthalene moiety. This structural feature can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-[cyclopropyl(3-naphthalen-2-ylpropanoyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(20(23)24)13-21(18-9-10-18)19(22)11-7-15-6-8-16-4-2-3-5-17(16)12-15/h2-6,8,12,14,18H,7,9-11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQFWAMQPGSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)CCC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-methylamino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664923.png)
![4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid](/img/structure/B6664927.png)
![4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid](/img/structure/B6664935.png)
![4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid](/img/structure/B6664937.png)
![4-[(1-Benzyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B6664938.png)
![4-[3-(4-Bromo-3-methylphenyl)propanoylamino]pentanoic acid](/img/structure/B6664942.png)
![4-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid](/img/structure/B6664945.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6664952.png)
![4-[[2-(Diethylsulfamoyl)acetyl]amino]pentanoic acid](/img/structure/B6664957.png)
![2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B6664959.png)
![4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid](/img/structure/B6664967.png)

![3-[Cyclopropyl(imidazo[1,2-a]pyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6664983.png)
![3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6664989.png)
